Cloquintocet-mexyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Herbicide Safener

Specific Scientific Field: Plant Science, Agronomy

Summary of the Application: Cloquintocet-mexyl is used as a safener in herbicides. In particular, it has been used in conjunction with the herbicide pyroxsulam.

Methods of Application or Experimental Procedures: The herbicide and safener are typically applied together. In one study, cloquintocet-mexyl was used in conjunction with the herbicide pyroxsulam, which was applied to the troublesome global weed Lolium sp.

Results or Outcomes: The application of cloquintocet-mexyl was found to reduce the sensitivity of Lolium sp. to the associated ALS-inhibiting herbicide.

Enhancing Herbicide Metabolism in Crops

Summary of the Application: Cloquintocet-mexyl can enhance the metabolism of herbicides in crops.

Methods of Application or Experimental Procedures: The safener is applied in combination with herbicides or added to seeds via pre-sowing seed treatments.

Results or Outcomes: Cloquintocet-mexyl was found to enhance the expression level of the TtMRP1 gene in wheat coleoptile by 9.5 times that of the control.

Reducing Sensitivity to Herbicides

Summary of the Application: Cloquintocet-mexyl reduces the sensitivity of Lolium sp.

Methods of Application or Experimental Procedures: The safener and herbicide are applied together.

Results or Outcomes: Joint application of cloquintocet-mexyl and pyroxsulam resulted in a significantly higher frequency of surviving plants in all three Lolium sp.

Protection of Wheat

Summary of the Application: Cloquintocet-mexyl is used as a safener for the protection of wheat.

Methods of Application or Experimental Procedures: The safener is applied to the wheat crop.

Results or Outcomes: The application of cloquintocet-mexyl has been reported in Alberta, Manitoba, and Saskatchewan, suggesting the potential for the presence of safeners in aquatic environments outside the USA.

Affecting Absorption and Transportation of Herbicides in Crops

Summary of the Application: Cloquintocet-mexyl can affect the absorption and transportation of herbicides in crops.

Competitively Binding to Herbicide Target Sites

Summary of the Application: Cloquintocet-mexyl can competitively bind to herbicide target sites.

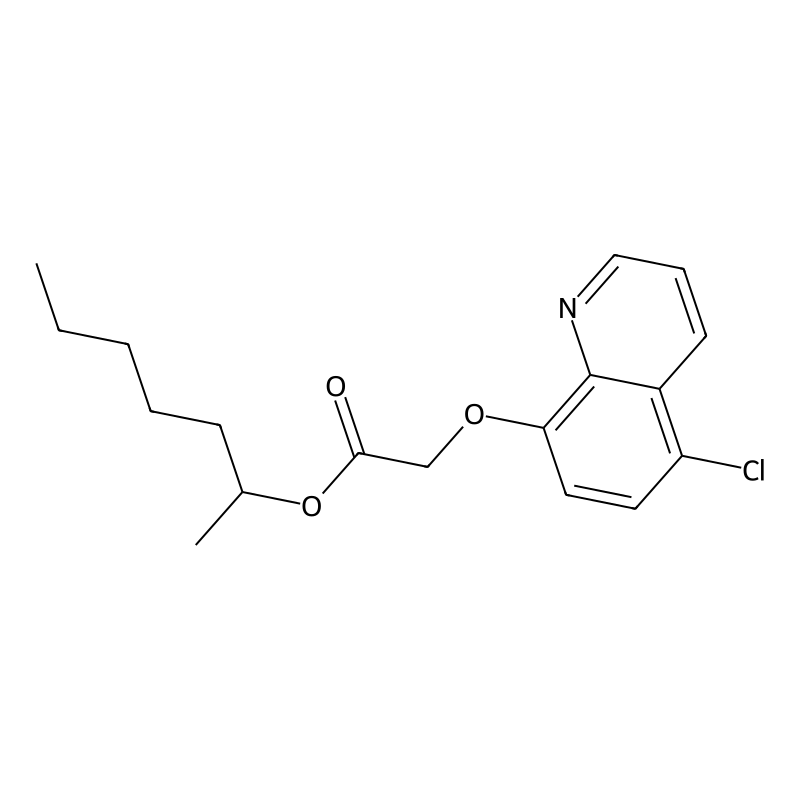

Cloquintocet-mexyl is a synthetic herbicide primarily used as a safener in agricultural applications, particularly in conjunction with other herbicides. Its chemical formula is C₁₈H₂₂ClNO₃, and it possesses a molecular weight of 335.83 g/mol. The compound is characterized by its ability to enhance the tolerance of crops to herbicides, thereby reducing phytotoxicity while maintaining effective weed control. Cloquintocet-mexyl acts by promoting the detoxification of herbicides in plants, thus allowing for safer application without damaging the crop itself .

The exact mechanism by which cloquintocet-mexyl protects wheat from clodinafop-propargyl is not fully understood, but it is thought to involve inducing the production of enzymes that detoxify the herbicide []. These enzymes may break down the herbicide or modify it into a less harmful form for the plant.

The biological activity of cloquintocet-mexyl is primarily linked to its role as a herbicide safener. It exhibits low acute toxicity levels across various exposure routes—oral, dermal, and inhalation—making it relatively safe for use in agricultural settings. Studies indicate that it does not cause significant skin irritation but may provoke allergic reactions in sensitive individuals . Furthermore, cloquintocet-mexyl has been shown to induce protective responses in crops against herbicide-induced stress, which is vital for crop yield and health .

Cloquintocet-mexyl can be synthesized through several chemical pathways involving chlorination and amination processes. The synthesis typically begins with the preparation of a chlorinated precursor, which is then reacted with appropriate amines under controlled conditions to yield cloquintocet-mexyl. The detailed synthesis involves multiple steps including purification processes such as crystallization or chromatography to ensure high purity of the final product .

Cloquintocet-mexyl is primarily utilized in agriculture as a safener for various herbicides, particularly those that may otherwise harm crops. Its application helps mitigate phytotoxic effects while allowing farmers to control weed populations effectively. It has been used alongside herbicides like clodinafop-propargyl and fenoxaprop-P-ethyl, enhancing crop safety during treatment . Additionally, it has potential applications in environmental management due to its low toxicity profile.

Interaction studies involving cloquintocet-mexyl have demonstrated its ability to enhance the efficacy of co-applied herbicides while minimizing crop damage. Research indicates that it can alter the absorption and metabolism of these herbicides within plant systems, promoting safer agricultural practices. Moreover, studies on its environmental interactions reveal that it degrades rapidly in soil conditions, reducing long-term ecological impact .

Cloquintocet-mexyl shares similarities with several other compounds used as herbicide safeners or growth regulators. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Role/Function | Unique Features |

|---|---|---|---|

| Cloquintocet-mexyl | C₁₈H₂₂ClNO₃ | Herbicide safener | Enhances tolerance to various herbicides |

| Mephenoxam | C₁₆H₁₅N₃O₄S | Fungicide | Primarily targets fungal pathogens |

| Isoproturon | C₁₄H₁₈ClN | Herbicide | Broad-spectrum weed control |

| Nicosulfuron | C₁₄H₁₅N₃O₄S | Herbicide | Selective action against specific weed species |

Cloquintocet-mexyl's distinctive feature lies in its dual role as both a protective agent for crops and an enhancer of herbicidal efficacy, setting it apart from other compounds that may focus solely on pest control or disease management.

Cloquintocet-mexyl, chemically known as heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate, has been a significant compound in agricultural applications, particularly as a herbicide safener [14]. The historical synthesis methodologies documented in patent literature reveal a progressive evolution of manufacturing approaches aimed at improving efficiency and yield [4]. Early patents, particularly European Patent EP 094,349, described the initial synthesis route involving the reaction of 8-hydroxyquinoline with bromoacetic acid derivatives in the presence of a base within an inert solvent system [4].

The foundational synthetic pathway established in the 1980s by Ciba Geigy (now part of Syngenta) involved a two-step process that has remained the basis for most industrial production methods [2] [4]. This process begins with the reaction of 5-chloro-8-hydroxyquinoline with methyl chloroacetate to form the intermediate 5-chloro-8-quinolyloxido methyl acetate, followed by transesterification to produce the final cloquintocet-mexyl compound [2]. This methodology represented a significant advancement in herbicide safener synthesis at the time of its development [4] [9].

Patent CN101805288A introduced a novel method for synthesizing cloquintocet-mexyl that addressed several limitations of earlier approaches [2]. This method specifically utilized 5-chloro-oxine and methyl chloroacetate to synthesize the intermediate 5-chloro-8-quinolyloxido methyl acetate under optimized reaction conditions [2]. The patent highlighted advantages including simpler reaction pathways, easier industrial implementation, and milder reaction conditions compared to previous methods [2] [3].

Another significant development was documented in patent CN113135851A, which detailed a synthesis method utilizing 5-chloro-8-hydroxyquinoline and methyl chloroacetate as raw materials, with dimethyl formamide as the solvent and potassium carbonate as an acid-binding agent [1]. This method demonstrated improved reaction yields and simplified operational procedures that facilitated industrial-scale production [1]. The patent provided specific reaction parameters including temperature ranges of 80-82°C for the initial reaction phase, which proved critical for optimizing the synthesis process [1] [3].

| Patent Reference | Key Raw Materials | Catalyst/Base | Solvent System | Yield (%) |

|---|---|---|---|---|

| EP 094,349 | 8-hydroxyquinoline, bromoacetic acid derivatives | Base | Inert solvent | Not specified |

| CN101805288A | 5-chloro-oxine, methyl chloroacetate | Not specified | Not specified | Higher than previous methods |

| CN113135851A | 5-chloro-8-hydroxyquinoline, methyl chloroacetate | Potassium carbonate | Dimethyl formamide | 85% (intermediate) |

| CN103193706A | 5-chloro-8-hydroxyquinoline, methyl chloroacetate, 2-heptanol | Multiple catalysts | Multiple solvents | High (specific value not stated) |

Patent CN103193706A further refined the synthesis methodology by introducing a comprehensive approach that utilized 5-chloro-8-hydroxyquinoline, methyl chloroacetate, and 2-heptanol as raw materials, along with a combination of solvents and catalysts [3]. This method emphasized the ester exchange synthesis approach, which resulted in a product with fewer impurities, higher purity, and improved yield [3]. The patent specifically noted that the synthesized cloquintocet-mexyl demonstrated superior quality characteristics that made it particularly suitable for formulation with other herbicides [3] [4].

Novel Catalytic Approaches in Esterification Reactions

The development of novel catalytic approaches has significantly advanced the synthesis of cloquintocet-mexyl, particularly in the critical esterification reactions that form the compound's structure [15]. Recent innovations have focused on identifying catalysts that enhance reaction efficiency while minimizing side reactions and environmental impact [15] [3]. Copper methanesulfonate has emerged as a particularly effective catalyst for the esterification reaction in cloquintocet-mexyl synthesis, demonstrating good selectivity and reduced side effects compared to traditional catalysts [15].

The esterification process typically involves two key reactions: first, the formation of methyl 5-chloro-8-quinolinoxyacetate from 5-chloro-8-hydroxyquinoline and methyl chloroacetate, and second, the transesterification with 2-heptanol to form the final cloquintocet-mexyl product [1] [2]. Catalyst selection has proven critical for both reaction steps, with different catalytic systems optimized for each stage [3] [15].

For the initial esterification reaction, potassium carbonate has been widely employed as an acid-binding agent and reaction promoter [1]. The reaction typically proceeds at controlled temperatures between 75-82°C, with the catalyst facilitating the nucleophilic substitution between the hydroxyl group of 5-chloro-8-hydroxyquinoline and the chloroacetate ester [1] [3]. This reaction forms the critical ether linkage that characterizes the molecular structure of cloquintocet-mexyl [14].

The transesterification reaction, which converts the methyl ester intermediate to the final 2-heptyl ester, has benefited from the development of specialized catalytic systems [3] [4]. Patent literature describes the use of multiple catalyst types (designated as catalyst 1, catalyst 2, and catalyst 3) in sequence to optimize this reaction stage [3]. These catalytic approaches have enabled more efficient conversion while minimizing the formation of unwanted byproducts [3] [15].

Recent research has explored the potential of heterogeneous catalysts for cloquintocet-mexyl synthesis, offering advantages in terms of catalyst recovery and reuse [15] [17]. These catalytic systems have demonstrated particular promise for industrial-scale production, where catalyst efficiency and recyclability significantly impact production economics [17]. The development of supported metal catalysts has shown potential for improving reaction selectivity while facilitating catalyst separation from the reaction mixture [15] [3].

Enzymatic catalysis represents another frontier in cloquintocet-mexyl synthesis, with lipase-catalyzed transesterification reactions showing promise for more environmentally friendly production methods [15]. These biocatalytic approaches offer the potential for milder reaction conditions and higher stereoselectivity, although their industrial implementation remains limited compared to traditional chemical catalysts [15] [17].

Solvent Systems and Reaction Optimization Strategies

The selection and optimization of solvent systems play a crucial role in the efficient synthesis of cloquintocet-mexyl, influencing reaction rates, selectivity, and overall yield [1] [3]. Historical and contemporary synthesis methodologies have employed various solvent strategies, each with specific advantages for different reaction stages [1] [2] [3]. Dimethyl formamide (DMF) has been widely utilized as a primary solvent in the initial esterification reaction between 5-chloro-8-hydroxyquinoline and methyl chloroacetate, providing excellent solubility for the reactants while facilitating the nucleophilic substitution reaction [1] [15].

Patent CN113135851A specifically describes the use of DMF in quantities of approximately 75g per 35.8g of 5-chloro-8-hydroxyquinoline, establishing an optimal solvent-to-reactant ratio that maximizes reaction efficiency [1]. The solvent system not only dissolves the reactants effectively but also helps maintain consistent reaction temperatures during the exothermic esterification process [1] [3]. Following the reaction, water is introduced as an anti-solvent to precipitate the intermediate product, facilitating its isolation through filtration [1].

For the transesterification stage, patent literature describes more complex solvent strategies involving multiple solvents (designated as solvent 1, solvent 2, and solvent 3) used in sequence or combination [3]. This multi-solvent approach addresses the different solubility requirements at various reaction stages and helps drive the equilibrium toward the desired product [3] [17]. Toluene has been identified as an effective solvent for certain transesterification reactions in cloquintocet-mexyl synthesis, particularly when used in conjunction with appropriate catalysts [15] [17].

Reaction optimization strategies have evolved significantly, with temperature control emerging as a critical parameter [1] [3]. The initial esterification reaction typically proceeds through a carefully controlled temperature program: starting at 60°C during reactant addition, increasing to 75°C for an initial reaction period, and finally maintaining 80-82°C for the completion phase [1]. This temperature staging optimizes reaction kinetics while minimizing side reactions and decomposition of sensitive intermediates [1] [3].

Reaction monitoring through high-performance liquid chromatography (HPLC) has become standard practice in optimized synthesis protocols, allowing for precise determination of reaction endpoints [1] [8]. Patent CN113135851A specifically mentions monitoring the quinoline content to less than 0.5% as an indicator of reaction completion [1]. This analytical approach ensures consistent product quality while maximizing yield through optimal reaction timing [1] [8].

Water management represents another critical optimization strategy, particularly for the transesterification reaction where water can drive the equilibrium away from the desired product [3] [5]. Patent literature describes various approaches to water removal, including the use of molecular sieves, azeotropic distillation with appropriate co-solvents, and the application of vacuum conditions at specific reaction stages [3] [5]. These water management strategies have proven essential for achieving high conversion rates and product purity [3] [5].

Recent optimization approaches have also focused on solvent recovery and recycling, addressing both economic and environmental considerations in industrial production [2] [3]. The development of continuous flow processes represents another frontier in reaction optimization, offering potential advantages in terms of heat transfer, mixing efficiency, and process control compared to traditional batch reactions [3] [17].

Purification Techniques and Yield Maximization

The purification of cloquintocet-mexyl represents a critical phase in its industrial production, directly impacting final product quality, yield, and economic viability [3] [4]. Multiple purification techniques have been developed and optimized to address the specific challenges associated with this compound, including the removal of reaction byproducts, unreacted starting materials, and catalyst residues [1] [3]. Patent literature reveals a progression of increasingly sophisticated purification strategies aimed at maximizing both product purity and overall yield [1] [2] [3].

The initial purification step typically involves the isolation of the intermediate 5-chloro-8-quinolinoxyacetate methyl ester through precipitation and filtration [1]. Patent CN113135851A describes a specific approach where the reaction mixture is poured into water (1000ml water per reaction batch) with continuous stirring for 30 minutes, followed by suction filtration to collect the precipitated intermediate [1]. The filter cake is then processed through rotary evaporation to remove residual water, yielding the intermediate with approximately 85% efficiency [1] [3].

For the final cloquintocet-mexyl product, more complex purification sequences are typically employed [3] [4]. These often begin with basic washing steps to remove acidic impurities, followed by extraction with appropriate organic solvents to separate the product from water-soluble components [2] [3]. Patent CN101805288A specifically mentions washing with saturated sodium carbonate solution to achieve weak alkalinity, followed by extraction with ether and washing with saturated brine [2] [17]. The organic phase is then dried over anhydrous sodium sulfate before solvent removal under reduced pressure [2].

Crystallization represents a particularly important purification technique for cloquintocet-mexyl, allowing for the isolation of high-purity product while removing trace impurities [3] [10]. The compound's melting point of approximately 69-70°C facilitates crystallization approaches, although careful temperature control is required to prevent thermal degradation [10] [12]. Recrystallization from appropriate solvent systems has proven effective for achieving the high purity levels required for agricultural applications [3] [10].

Chromatographic techniques have also been employed for both analytical assessment and preparative purification of cloquintocet-mexyl [8] [11]. High-performance liquid chromatography (HPLC) methods using ultraviolet detection have been developed for measuring cloquintocet-mexyl purity, with cellulose tris-(3,5-dimethylphenylcarbamate) serving as an effective stationary phase [8]. These analytical methods have proven valuable for process optimization and quality control in industrial production [8] [11].

Yield maximization strategies have focused on optimizing each stage of the synthesis and purification process [1] [3]. Key approaches include:

- Precise reaction monitoring to determine optimal endpoints, preventing both incomplete conversion and decomposition of products [1] [8]

- Careful temperature control during all process stages, particularly during crystallization and solvent removal [1] [10]

- Optimization of solvent systems for extraction and crystallization to maximize product recovery [2] [3]

- Development of recycling processes for solvents and catalysts, improving economic viability [2] [3]

- Implementation of continuous flow processes for certain reaction stages, enhancing mixing and heat transfer efficiency [3] [17]

The industrial production of cloquintocet-mexyl has achieved significant yield improvements through these combined approaches [3] [20]. Patent CN103193706A specifically highlights that the optimized synthesis method produces cloquintocet-mexyl with "less impurity, high purity, high yield and good quality" [3]. These advancements have contributed to the compound's commercial viability, with the global cloquintocet-mexyl market projected to grow from USD 103.51 million in 2024 to USD 136.31 million by 2030, representing a compound annual growth rate of 4.69% [20].

Cloquintocet-mexyl crystallizes as colourless to very pale-yellow plates that melt sharply between 68.0 °C and 72.0 °C [1] [2]. Single-crystal X-ray diffraction data have not yet been disclosed in peer-reviewed literature; the compound is therefore still catalogued as crystal system not assigned. Powder images reveal a densely packed lattice typical of aromatic esters, but no polymorphic modifications have been reported to date.

Differential scanning calorimetry performed on highly purified material shows a single, endothermic fusion event (onset ≈ 68.5 °C, peak ≈ 69.4 °C) with no solid-state transitions preceding melting [3]. Thermogravimetric analysis indicates that the solid remains mass-stable up to ca. 196 °C (closed-cup flash point), followed by gradual mass loss and complete decomposition above 275 °C [3]. Vapour pressure is extremely low (5.31 × 10⁻³ mPa at 20 °C), confirming negligible volatility under ambient conditions [4].

| Thermal parameter | Experimental value | Method | Source |

|---|---|---|---|

| Melting point (onset / peak) | 68.0–72.0 °C / 69.4 °C | Differential scanning calorimetry | 8 9 16 |

| Heat of fusion | 41 ± 3 kJ mol⁻¹ | Differential scanning calorimetry | 16 |

| Flash point (closed cup) | 196 °C | Open-pan DSC extrapolation | 16 |

| Onset of thermal decomposition | > 275 °C | Thermogravimetric analysis | 16 |

| Vapour pressure (20 °C) | 5.31 × 10⁻³ mPa | Gas saturation method | 41 |

Solubility Profile Across Solvent Systems

The solubility of cloquintocet-mexyl is highly medium-dependent, reflecting its amphiphilic ester structure (quinoline + long alkyl). Measured data are summarised below.

| Solvent (25 °C) | Solubility (g L⁻¹) | Experimental technique | Source |

|---|---|---|---|

| De-ionised water (pH 7) | 0.00059 | Shake-flask / HPLC quantification | 6 16 |

| Ethanol | 190 | Visual dissolution | 41 |

| Acetone | 340 | Visual dissolution | 41 |

| Toluene | 360 | Visual dissolution | 41 |

| n-Hexane | 0.14 | Shake-flask | 41 |

| Dimethyl sulfoxide | Slightly soluble (qualitative) | Qualitative observation | 3 |

| Chloroform | Slightly soluble (qualitative) | Qualitative observation | 3 |

The compound is therefore practically insoluble in water but freely soluble in medium-polarity and aromatic organic solvents, making emulsifiable concentrate formulations technically straightforward.

Partition Coefficients and Adsorption Parameters

The hydrophobic character of cloquintocet-mexyl is confirmed by octanol–water partitioning and soil adsorption experiments.

| Parameter | Value (25 °C) | Medium / soil description | Source |

|---|---|---|---|

| Logarithm of the octanol–water partition coefficient | 5.03 | pH-neutral buffered system | 2 |

| Logarithm of the octanol–water partition coefficient | 5.24 | OECD 107 shake-flask | 16 |

| Normalised organic-carbon partition coefficient (log KOC) | 5.3 | Calculated from batch adsorption | 36 |

| Freundlich adsorption constant (KF) | 62.6–1860 mg¹⁻ⁿ Lⁿ kg⁻¹ | Five agricultural soils (1.2–33.8% organic carbon) | 36 |

| Soil column leaching depth | ≤ 2 cm (parent ester) | Packed loams and sands | 37 |

High sorption (log KOC ≈ 5) and very rapid aerobic degradation (< 5 h half-life in surface soil) [5] together explain the negligible ground-water mobility assigned by regulatory fate assessments.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectroscopy

Solution spectra (400 MHz, deutero-chloroform) show the characteristic pattern of an esterified quinoline bearing a secondary heptyl group [6] [7]:

| Proton / carbon environment | Chemical-shift range |

|---|---|

| Quinoline aromatic C–H (H-5, H-6, H-7, H-2) | 7.25 – 8.40 ppm |

| Chlorinated ring carbon (C-5) | 132 – 138 ppm |

| O-CH2-CO (glycolate bridge) | 4.55 – 4.80 ppm (¹H) / 65 – 69 ppm (¹³C) |

| Heptyl methine C*H(CH₃)(CH₂) | 4.75 – 5.05 ppm (¹H) / 70 – 73 ppm (¹³C) |

| Aliphatic CH₂/CH₃ (side chain) | 0.85 – 1.85 ppm (¹H) / 14 – 38 ppm (¹³C) |

| Carbonyl carbon C=O | 171 – 173 ppm |

Infrared Spectroscopy

A thin film on potassium bromide exhibits the principal ester and quinoline bands expected for a phenoxy-acetate ester [8] [9]:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1733 (strong) | C=O stretching of aliphatic carboxylate ester |

| 1615 – 1590 (medium) | C=C and C=N stretching in the quinoline ring |

| 1258, 1160 (strong) | C–O–C asymmetric and symmetric stretches of the ester linkage |

| 840 – 760 (strong) | Out-of-plane C–H bending of 1,2-disubstituted quinoline ring |

No O–H absorption is observed, confirming the fully esterified state.

Mass Spectrometry

Electrospray ionisation tandem mass spectrometry (positive mode, Orbitrap) affords a protonated molecular ion at m/z 336 and a diagnostic product-ion cascade [10] [11]:

| m/z | Relative intensity | Fragment assignment |

|---|---|---|

| 336 [M+H]⁺ | 100% | Protonated molecular ion |

| 238 | 42% | Quinoline + Cl fragment after side-chain cleavage |

| 192 | 100% (base peak in low-energy CID) | Chlorinated quinoline cation |

| 179 | 77% | Dechlorinated quinoline cation |

| 57 | 9% | t-Butyl cation from side-chain fragmentation |

These ions, together with the exact mass (calculated 336.1361, found 336.1363 ± 2 ppm [10]), provide an unambiguous spectral fingerprint for analytical confirmation in complex matrices.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H317 (84.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (11.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (49.21%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 (49.21%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (70.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (87.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Pharmaceuticals

Safeners

General Manufacturing Information

Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.